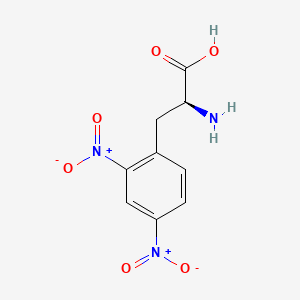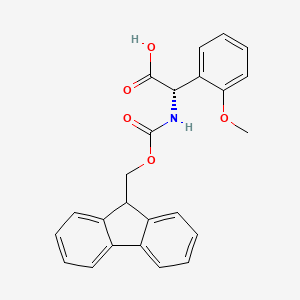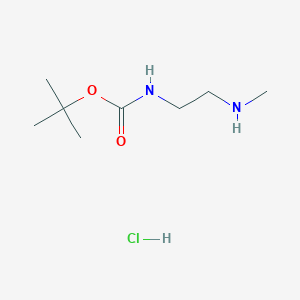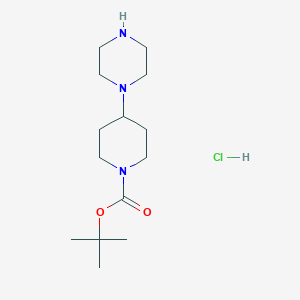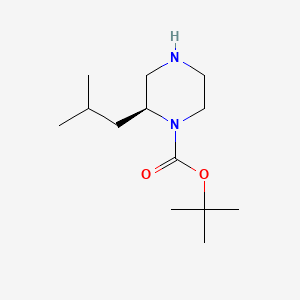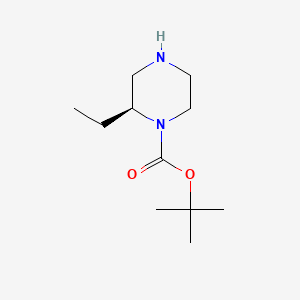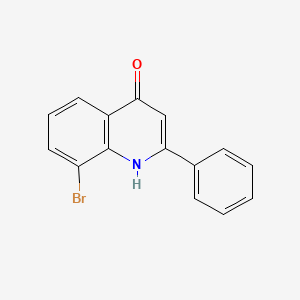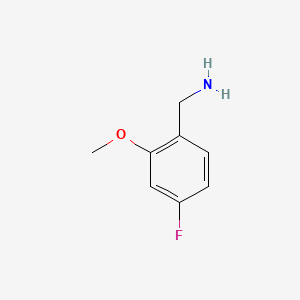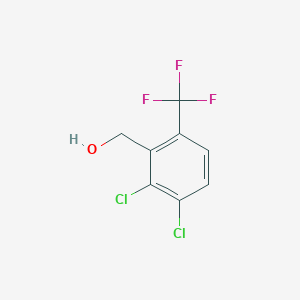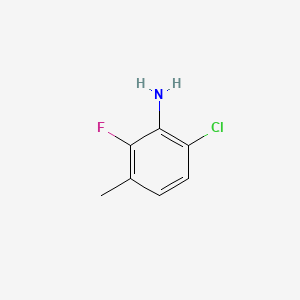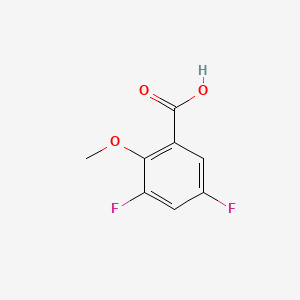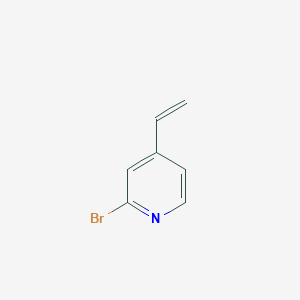
2-Bromo-4-vinylpyridine
Descripción general
Descripción
2-Bromo-4-vinylpyridine is a chemical compound that is part of the broader class of pyridines, which are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a vinyl group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex pyridine derivatives and polymers.
Synthesis Analysis
The synthesis of 2-Bromo-4-vinylpyridine derivatives can be achieved through various methods. One approach involves the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate to afford vinyl-substituted polypyridyl ligands . Another method includes the use of 2-bromo-6-isocyanopyridine, which has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency . Additionally, the 'halogen dance' reaction of 2-bromopyridine with LDA and I2 has been utilized to synthesize 2-bromo-4-iodopyridine, which can be further converted to various 2,4-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-vinylpyridine and its derivatives can be complex. For instance, the crystal structure of 2-bromo-4-hydroxypyridine exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, with hydrogen bonding and halogen bonds contributing to the stabilization of the structure . This structural versatility is indicative of the potential for 2-Bromo-4-vinylpyridine to form various tautomeric forms and engage in different types of intermolecular interactions.
Chemical Reactions Analysis
2-Bromo-4-vinylpyridine can undergo a range of chemical reactions. The addition of bromine to vinyl derivatives of pyridines has been studied, revealing that the structure and position of the vinyl group significantly influence the reaction outcome . The interaction of 4-vinylpyridine with molecular bromine can lead to the formation of brominated poly-4-vinylpyridine oligomers with an ionene structure . Furthermore, the self-condensation of 4-bromopyridine can produce a water-soluble, conjugated polymer, poly(4-bromopyridine), with a complex structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-vinylpyridine derivatives are influenced by the substituents on the pyridine ring. For example, membranes prepared from bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 4-vinylpyridine exhibit higher ion exchange capacity, lower water uptake, and better thermal stabilities than those prepared from pyridine . The spectral and magnetic properties of bromo transition metal complexes of aminopyridines have also been investigated, providing insights into the metal environment in these compounds .
Aplicaciones Científicas De Investigación
1. Electrochemical Applications
- Application Summary: 2-Bromo-4-vinylpyridine is used in the synthesis of Polyvinylpyridine (PVPy), a linearly structured polymer-containing aromatic heterocyclic compound. PVPy has been extensively applied in electrode organization for electrochemical applications .
- Methods of Application: PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
- Results or Outcomes: The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
2. Solar Cell Applications
- Application Summary: 2-Bromo-4-vinylpyridine is used in the synthesis of star poly(4-vinylpyridine)s, which are used as efficient polymer electrolytes for dye sensitized solar cells (DSSC) .
- Methods of Application: The synthesis of six- and twelve-arm star poly(4-vinylpyridine)s is achieved through the synthesis of novel dendritic ATRP initiators .
- Results or Outcomes: The increment in the conductivity of doped STAR-P1 was very significant and reached 2.415 mS/m from 0.0066 mS/m of dopant salt. The current-voltage characteristics of these doped polymer electrolytes measured under simulated sun light with AM 1.5 at 40 mW/cm^2 yielded energy conversion efficiency (η) of 5.13% and 1.90% for STAR-P1 and STAR-P2 respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAOVNXYYOWZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591460 | |
| Record name | 2-Bromo-4-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-vinylpyridine | |
CAS RN |
697300-78-0 | |
| Record name | 2-Bromo-4-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



